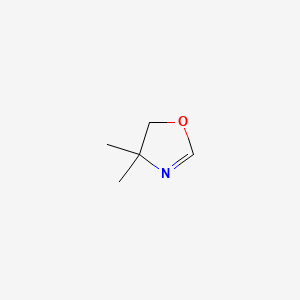
4,4-Dimethyl-2-oxazoline
Cat. No. B1220103
Key on ui cas rn:
30093-99-3
M. Wt: 99.13 g/mol
InChI Key: KOAMXHRRVFDWRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05314918
Procedure details


To 8-phenyloctylmagnesium bromide (from 24.25 mmol of 8-phenyloctyl bromide and 21.27 mmol of magnesium) in distilled tetrahydrofuran (40 ml) was added 2-(2-methoxyphenyl)-4,4-dimethyloxazoline (17.10 mmol) [A. I. Meyers et al., J. org. Chem., 43, 1372 (1978)] in tetrahydrofuran (20 ml). After stirring for 24 hours, the reaction mixture was worked up to yield 2-12-(8-phenyloctyl)phenyl]-4,4-dimethyloxazoline as an oil. A solution of the oxazoline (11.58 mmol) in methyl iodide (20 ml) was refluxed under argon for 18 hours. Removal of the volatiles afforded the corresponding 3,4,4-trimethyloxazolinium iodide as a white solid (mp 76.5°-78° C.).


Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:7])[CH2:6][O:5][CH:4]=[N:3]1.[CH3:8][I:9]>>[I-:9].[CH3:8][N+:3]1[C:2]([CH3:7])([CH3:1])[CH2:6][O:5][CH:4]=1 |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
11.58 mmol
|
|
Type
|
reactant
|
|
Smiles
|
CC1(N=COC1)C
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
reactant
|
|
Smiles
|
CI
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Removal of the volatiles
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[I-].C[N+]1=COCC1(C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
